molecular formula C17H12ClFN2O3 B14873066 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14873066
M. Wt: 346.7 g/mol
InChI Key: VKFIQBIZTHXBSZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The chloro, fluoro, and methoxy groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole compounds with various functional groups.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12ClFN2O3

Molecular Weight

346.7 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12ClFN2O3/c1-24-12-5-2-10(3-6-12)15-9-16(17(22)23)21(20-15)11-4-7-14(19)13(18)8-11/h2-9H,1H3,(H,22,23)

InChI Key

VKFIQBIZTHXBSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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